REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1
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Name
|
|
Quantity
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134 g
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Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])O
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Name
|
three 1-L
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixtures were heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The solutions were cooled
|
Type
|
CUSTOM
|
Details
|
the excess POCl3 was removed in vacuo
|
Type
|
ADDITION
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Details
|
The residues were poured into ice water (1 L)
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Type
|
FILTRATION
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Details
|
the precipitates were collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried for 20 min
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
The combined products were recrystallized from 10% ethyl acetate in hexanes (300 mL) and air
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |